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Compound of Interest

Ethyl 2-phenylthiazole-5-
Compound Name:
carboxylate

Cat. No.: B176896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-
phenylthiazole-5-carboxylate (CAS No. 172678-67-0). Due to the limited availability of
publicly accessible, experimentally verified spectra for this specific compound, this guide
presents a combination of data from closely related analogs and predicted values based on
established spectroscopic principles. This information is intended to serve as a valuable
resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug
development.

Molecular Structure

IUPAC Name: Ethyl 2-phenyl-1,3-thiazole-5-carboxylate Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for Ethyl 2-
phenylthiazole-5-carboxylate and its close structural analogs. These values are crucial for
the structural elucidation and purity assessment of the compound.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~8.30 S

1H

H-4 (thiazole)

The proton on
the thiazole ring
is expected to be
a singlet in the

aromatic region.

~7.95-7.90 m

2H

H-2', H-6'
(phenyl)

Protons ortho to
the thiazole
substituent on

the phenyl ring.

~7.50 - 7.40 m

3H

H-3', H-4', H-5'
(phenyl)

Protons meta
and para to the
thiazole
substituent on

the phenyl ring.

4.35 q

2H

-OCH2CHs

Ethyl ester
methylene
protons, showing
a quartet due to
coupling with the

methyl protons.

1.35 t

3H

-OCH2CHs

Ethyl ester
methyl protons,
showing a triplet
due to coupling
with the
methylene

protons.

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm Assignment Notes

Carbonyl carbon of the ethyl
~168.0 C=0 (ester)

ester.

) Carbon of the thiazole ring

~162.0 C-2 (thiazole)

attached to the phenyl group.

Carbon of the thiazole ring
~145.0 C-5 (thiazole) attached to the carboxylate

group.
~135.0 C-4 (thiazole) CH carbon of the thiazole ring.

Quaternary carbon of the
~132.0 C-1' (phenyl) phenyl ring attached to the

thiazole.
~130.0 C-4' (phenyl) Para carbon of the phenyl ring.

Meta carbons of the phenyl
~129.0 C-3', C-5' (phenyl) )

ring.

Ortho carbons of the phenyl
~126.0 C-2', C-6' (phenyl) )

ring.

Methylene carbon of the ethyl
~61.0 -OCH2CHs

ester.

Methyl carbon of the ethyl
~14.0 -OCH2CHs

ester.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)
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BENCHE

Wavenumber
(cm™)

Intensity

Assignment

Notes

~3100

Medium

C-H stretch (aromatic)

Characteristic for C-H
bonds on the phenyl

and thiazole rings.

~2980

Medium

C-H stretch (aliphatic)

Characteristic for C-H

bonds of the ethyl
group.

~1720

Strong

C=0 stretch (ester)

A strong, sharp
absorption is expected

for the ester carbonyl

group.

~1600, ~1480

Medium-Strong

C=C stretch

(aromatic)

Phenyl and thiazole
ring skeletal

vibrations.

~1250

Strong

C-O stretch (ester)

Asymmetric C-O-C
stretching of the ester

group.

~1100

Medium

C-N stretch (thiazole)

Thiazole ring

vibration.

Table 4: Mass Spectrometry (MS) Data (Predicted)
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mlz lon Notes

Molecular ion peak

233.05 [M]* _
corresponding to C12H11NO2S.
Loss of ethene from the ethyl
205 [M - Cz2H4]*
ester.
188 [M - OCH2CHs]* Loss of the ethoxy group.
Loss of the entire ethyl
160 [M - COOCH2CHs]*
carboxylate group.
Fragment corresponding to
103 [CeHsCN]™* o
benzonitrile.
77 [CeHs]* Phenyl cation.

Experimental Protocols

A plausible and widely used method for the synthesis of Ethyl 2-phenylthiazole-5-carboxylate
is the Suzuki-Miyaura cross-coupling reaction. A general protocol is provided below.

Synthesis of Ethyl 2-phenylthiazole-5-carboxylate via Suzuki-Miyaura Coupling
Materials:

o Ethyl 2-bromothiazole-5-carboxylate

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

e Triphenylphosphine (PPhs)

o Potassium carbonate (K2CO3)

o Toluene

o Ethanol
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o Water
Procedure:

e To a round-bottom flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic
acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(ll) acetate
(0.02 eq) and triphenylphosphine (0.08 eq).

e Add a 3:1 mixture of toluene and water to the flask.
o Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

o Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6
hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
« Dilute the mixture with ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford Ethyl 2-phenylthiazole-5-carboxylate as a solid.

Spectroscopic Analysis Protocol:

e 1H and 3C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using
deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de) as the solvent, with
tetramethylsilane (TMS) as an internal standard.

e IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared
(FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.

e Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or
electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to
confirm the elemental composition.
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Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Ethyl 2-phenylthiazole-5-carboxylate.

Spectroscopic Analysis
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Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of Ethyl
2-phenylthiazole-5-carboxylate. Researchers are encouraged to perform their own
experimental verification of this data upon synthesis of the compound.

» To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Ethyl
2-phenylthiazole-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176896#spectroscopic-data-nmr-ir-mass-spec-of-
ethyl-2-phenylthiazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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